REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7]([O:14]COC)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:18]O>>[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([O:11][CH3:18])=[O:10])=[C:7]([OH:14])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
4-tert-butyl-2-(methoxymethoxy)benzoic acid
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(=O)O)C=C1)OCOC
|
Name
|
|
Quantity
|
166 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A dry reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with a stirring bar
|
Type
|
CUSTOM
|
Details
|
dry HCl gas was bubbled into the reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
ADDITION
|
Details
|
The resulting thick oil was diluted with CH2Cl2 (100 mL)
|
Type
|
WASH
|
Details
|
washed with H2O (100 mL) and 5% aqueous NaHCO3 solution (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic solution was dried (Na2 SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(=O)OC)C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |